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Abstract

Ica 105665, also known as PF-04895162, is a potent, orally active small molecule that
functions as an opener of neuronal Kv7.2/7.3 and Kv7.3/7.5 voltage-gated potassium channels.
[1][2] Developed initially by Icagen, Inc., it demonstrated significant antiseizure activity in
preclinical animal models and early clinical trials by modulating neuronal excitability.[2][3]
Despite its promising efficacy in treating epilepsy, the clinical development of Ica 105665 was
halted due to unexpected hepatotoxicity observed in healthy subjects, which was linked to off-
target effects on liver mitochondrial function and bile salt export protein (BSEP) transport.[1][4]
This guide provides a comprehensive overview of the function, mechanism of action,
guantitative data, and key experimental protocols related to Ica 105665.

Core Function and Mechanism of Action

Ica 105665 exerts its primary pharmacological effect by activating specific subtypes of the Kv7
(or KCNQ) family of voltage-gated potassium channels. These channels are crucial regulators
of neuronal excitability.

Signaling Pathway: Modulation of Neuronal Excitability

The activation of Kv7.2/7.3 and Kv7.3/7.5 channels by Ica 105665 leads to an increased efflux
of potassium ions (K+) from the neuron. This efflux hyperpolarizes the neuronal membrane,
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making it more difficult for the neuron to reach the threshold for firing an action potential. This
stabilization of the resting membrane potential and suppression of repetitive firing underlies its
antiseizure effects.[5] The M-current, a subthreshold potassium current, is largely mediated by
Kv7 channels, and its enhancement is a key mechanism for reducing neuronal
hyperexcitability.[4]
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Figure 1: Signaling pathway of Ica 105665 in modulating neuronal excitability.
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Quantitative Data

The following tables summarize the key quantitative data reported for Ica 105665.

ble 1- In Vi | Off. -

Parameter Value Target/System Notes
Cloned rat KCNQ2/3 Concentration for 50%
ECso 160 nM )
channels of maximal effect.[6]
Bile Salt Export Indicates inhibition of
ICso (BSEP) 311 uM Protein (BSEP) BSEP at higher
transport concentrations.[1]
Demonstrates
o ] cytotoxic properties at
ICso (Cytotoxicity) ~192 uM THLE cell line (72 hrs) i )
high concentrations.
[1]
Demonstrates
o HepG2 cell line (72 cytotoxic properties at
ICso (Cytotoxicity) ~130 uM ] )
hrs) high concentrations.
[1]
Concentration for 50%
Human hepatocytes ) o
ACso (Cell Loss) >125 uM of maximal activity for

(48 hrs)

cell loss.[1]

ble 2: linical Antisei ivitv in Animal Models

Animal Model Effective Dose Range

Maximal Electroshock <1 to 5 mg/kg[1][2]

6 Hz Seizures <1 to 5 mg/kg[1][2]

Pentylenetetrazole <1 to 5 mg/kg[1][2]

Electrical Kindling <1 to 5 mg/kg[1][2]
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Table 3: Clinical Efficacy in Photosensitive Epilepsy
Patients

Patient Response Rate (Partial or

Single Dose Complete)

100 mg 1 of 4 patients[2][7]

200 mg No significant response reported
400 mg 2 of 4 patients[2][7]

500 mg 4 of 6 patients[2][7]

Experimental Protocols
Human Photosensitivity Epilepsy Model

This clinical study was designed to assess the antiseizure potential of Ica 105665 in a proof-of-
concept model.[2][7]

Objective: To evaluate the effect of Ica 105665 on photoparoxysmal responses (PPRS) in
epilepsy patients.[2][7]

o Study Design: A single-blind, single-dose, multiple-cohort, placebo-controlled study.[2][8]

» Participants: Male and female patients aged 18-60 years with a history of reproducible
PPRs.[2][7]

e Methodology:

o Baseline (Day 1): Patients received a placebo. Their Standard Photosensitivity Range
(SPR) was determined by exposing them to intermittent photic stimulation (IPS) at 14
different frequencies.[8] The SPR was quantified under three conditions: eyes closing,
eyes closed, and eyes open, with the most sensitive condition used for efficacy
assessment.[3][8]

o Treatment (Day 2): Patients received a single dose of Ica 105665 (cohorts at 100, 200,
400, 500, or 600 mq).[2]
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o Assessment: The SPR was re-evaluated at multiple time points post-dosing to measure

any changes from baseline.[3]

e Endpoints:

o Partial Response: A reduction in the SPR of at least three units at three separate time

points post-dosing compared to placebo, with no time points showing an increase of more

than three units.[3][8]

o Complete Suppression: No PPRs observed in any eye condition at one or more time

points post-dosing.[3]
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Figure 2: Experimental workflow for the human photosensitivity study.

Salicylate-Induced Hearing Loss Model in Rats

This preclinical study investigated the potential of Ica 105665 to mitigate ototoxicity.[6]

o Objective: To determine if Ica 105665 could prevent salicylate-induced hearing loss.[6]

e Study Design: In vivo study in anesthetized rats.

o Methodology:
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o Treatment: Rats were treated with Ica 105665 (10 mg/kg, i.p.). One hour later, salicylate
(250 mg/kg, i.p.) was administered to induce temporary hearing loss.[6]

o Assessment. Compound Action Potentials (CAPs) were recorded from the round window
of the cochlea to measure neural output. Distortion-Product Otoacoustic Emissions
(DPOAES) were measured to assess outer hair cell (OHC) function.[6]

o Measurements: CAP amplitude and threshold, and DPOAE amplitude were monitored
before treatment and at 1 and 2 hours after salicylate administration.[6]

» Endpoints: The primary endpoints were the prevention of salicylate-induced reduction in CAP
and DPOAE amplitudes and the prevention of CAP threshold shifts.[6]

Safety and Tolerability

In clinical studies, the most frequently reported treatment-emergent adverse events were
related to the central nervous system, including dizziness, somnolence, ataxia, and tremor.[2] A
brief generalized seizure was reported in the single patient who received a 600 mg dose,
leading to the discontinuation of that dose cohort.[2] The critical safety finding that led to the
termination of its development was unexpected hepatotoxicity (transaminase elevations) in
healthy volunteers during a 14-day study, which was not predicted by preclinical toxicology
studies in rats and monkeys.[1][4] This was later attributed to the inhibition of liver
mitochondrial function and the bile salt export protein (BSEP).[1][4]

Conclusion

Ica 105665 is a potent activator of Kv7.2/7.3 and Kv7.3/7.5 potassium channels with
demonstrated antiseizure efficacy. Its mechanism of action, centered on the hyperpolarization
of neuronal membranes, represents a valid therapeutic strategy for epilepsy. However, the
discovery of off-target hepatotoxicity underscores the challenges in developing selective ion
channel modulators. The data and protocols associated with Ica 105665 provide valuable
insights for future drug development programs targeting the Kv7 channel family, emphasizing
the need for comprehensive safety assessments, including the evaluation of potential
mitochondrial and transporter-related toxicities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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